molecular formula C24H21Cl3N4O4S B11709919 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide

2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide

Cat. No.: B11709919
M. Wt: 567.9 g/mol
InChI Key: NQMJALLIYYSGLL-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is a complex organic compound with a molecular formula of C24H22Cl3N3O2S This compound is known for its unique structure, which includes a trichloroethyl group, a methoxy-nitrophenyl group, and a thioureido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methoxy-5-nitrophenyl isothiocyanate under controlled conditions to form the thioureido intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and thioureido linkage play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-chloro-phenyl)-thioureido]-ethyl}-acetamide
  • 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-methoxy-phenyl)-thioureido]-ethyl}-acetamide
  • 2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(4-nitro-phenyl)-thioureido]-ethyl}-acetamide

Uniqueness

2,2-Diphenyl-N-{2,2,2-trichloro-1-[3-(2-methoxy-5-nitro-phenyl)-thioureido]-ethyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21Cl3N4O4S

Molecular Weight

567.9 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C24H21Cl3N4O4S/c1-35-19-13-12-17(31(33)34)14-18(19)28-23(36)30-22(24(25,26)27)29-21(32)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3,(H,29,32)(H2,28,30,36)

InChI Key

NQMJALLIYYSGLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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